
2-Bromo-5-fluoroaniline: A Versatile Building
Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B094856 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroaniline is a halogenated aromatic amine that has emerged as a crucial

building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a

fluorine atom, and an amino group on a benzene ring, provides multiple reactive sites for a

diverse range of chemical transformations. This trifunctional nature allows for the strategic and

regioselective introduction of various functionalities, making it an invaluable intermediate in the

synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and

agrochemicals. This guide provides a comprehensive overview of the properties, synthesis,

and key applications of 2-Bromo-5-fluoroaniline, complete with detailed experimental

protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties
2-Bromo-5-fluoroaniline is a solid at room temperature, typically appearing as a pale yellow to

off-white crystalline powder.[1] A summary of its key physical and chemical properties is

presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoroaniline
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Property Value

CAS Number 1003-99-2[2]

Molecular Formula C₆H₅BrFN[3]

Molecular Weight 190.01 g/mol [2][3]

Melting Point 43-47 °C[2]

Appearance Pale yellow to off-white solid[4]

Solubility
Moderately soluble in organic solvents, limited

solubility in water.[1]

Synthesis of 2-Bromo-5-fluoroaniline
The most common and efficient methods for the synthesis of 2-Bromo-5-fluoroaniline involve

the reduction of a nitrobenzene precursor.[5] Both chemical reduction and catalytic

hydrogenation are widely employed.[5][6] A patented method describes a high-yield synthesis

starting from 4-fluoroaniline.[2]

Synthesis via Reduction of 2-Bromo-5-
fluoronitrobenzene
A prevalent laboratory-scale synthesis involves the reduction of 2-bromo-5-fluoronitrobenzene

using iron powder in an acidic medium.[3]

Experimental Protocol:

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in a mixture of acetic acid

and ethanol (20 mL/20 mL), iron powder is added in one portion at room temperature.[3] The

mixture is degassed with nitrogen for 5 minutes and then refluxed for 2 hours.[3] A portion of

the solvents is removed under reduced pressure. The residue is then partitioned between 10N

aqueous sodium hydroxide (200 mL) and diethyl ether (200 mL).[3] The organic layer is

separated, washed with water (50 mL) and brine (50 mL), dried over magnesium sulfate, and

concentrated in vacuo to yield the product as a light tan oil in quantitative yield.[3]

Table 2: Synthesis of 2-Bromo-5-fluoroaniline
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Starting
Material

Reagents and
Conditions

Product Yield Reference

1-Bromo-4-

fluoro-2-

nitrobenzene

Fe, HOAc/EtOH,

reflux, 2 h

2-Bromo-5-

fluoroaniline
Quantitative [3]

2-Bromo-5-

fluoronitrobenzen

e

Iron powder,

acetic acid,

ethanol, water,

reflux

2-Bromo-5-

fluoroaniline
98.9% [2]

Applications in Organic Synthesis
The strategic placement of the amino, bromo, and fluoro groups on the aromatic ring makes 2-
Bromo-5-fluoroaniline a versatile substrate for a variety of organic transformations. It is a key

intermediate in the synthesis of pharmaceuticals, including the antitumor drug Phortress, and

agrochemicals.[7][8]

Cross-Coupling Reactions
The bromine atom in 2-Bromo-5-fluoroaniline is amenable to various palladium-catalyzed

cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen

bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. While specific

examples with 2-Bromo-5-fluoroaniline are not readily available in the provided search

results, a general protocol for the coupling of ortho-bromoanilines can be adapted.

Generalized Experimental Protocol (based on similar substrates):

To an oven-dried reaction vessel are added 2-Bromo-5-fluoroaniline (1.0 mmol), the desired

arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a

base like K₃PO₄ or K₂CO₃ (2.0-3.0 equiv). The vessel is sealed and purged with an inert gas

(e.g., Argon). Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF) is added. The

reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with progress monitored by

TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and
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washed with water and brine. The organic layer is dried and concentrated, and the crude

product is purified by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Conditions (for analogous bromopyridines)

Catalyst
(mol%)

Ligand
(mol%)

Base
(equiv)

Solvent
Temperatur
e (°C)

Typical
Yields

Pd(OAc)₂ (2) None K₂CO₃ (2)
50% aq.

Isopropanol
80

Good to

Excellent

Pd(PPh₃)₄ (5) --- K₃PO₄ (2.2)

1,4-

Dioxane/H₂O

(4:1)

90
Moderate to

Good

Pd₂(dba)₃ (1-

1.5)

P(t-Bu)₃ (3-

4.5)
KF (3) 1,4-Dioxane 110

Good to

Excellent

This reaction is a cornerstone for the formation of C-N bonds. A general protocol for the

amination of a similar substrate, 2-Amino-5-bromo-4-methylpyridine, is provided below and can

be adapted for 2-Bromo-5-fluoroaniline.

Generalized Experimental Protocol (based on similar substrates):

In a dry Schlenk tube, 2-Bromo-5-fluoroaniline (1.0 equiv), the desired amine (1.2 equiv), a

palladium precatalyst such as Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand like

Xantphos (e.g., 4 mol%), and a base such as Cs₂CO₃ (1.4 equiv) are combined. The tube is

evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is

heated to 80-110 °C with vigorous stirring. The reaction is monitored by TLC or LC-MS. After

completion, the mixture is cooled, diluted with an organic solvent, and filtered through Celite.

The filtrate is concentrated, and the product is purified by chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide

and a terminal alkyne.

Generalized Experimental Protocol:
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To a solution of 2-Bromo-5-fluoroaniline (1.0 equiv) in a suitable solvent such as THF or DMF,

a palladium catalyst like Pd(PPh₃)₂Cl₂ (e.g., 2.5-5 mol%), a copper(I) co-catalyst like CuI (e.g.,

1-2.5 mol%), and a base such as triethylamine or diisopropylamine are added. The terminal

alkyne (1.1-1.2 equiv) is then added, and the reaction is stirred at room temperature or with

gentle heating. The reaction progress is monitored by TLC. Upon completion, the reaction

mixture is worked up by dilution with an organic solvent, washing with aqueous ammonium

chloride and brine, drying, and concentration. The product is then purified by column

chromatography.

Synthesis of Heterocycles: The Precursor to Phortress
2-Bromo-5-fluoroaniline is a key starting material in the synthesis of the antitumor agent

Phortress (NSC 703786). A critical step is the formation of a benzothiazole ring system.

Workflow for the Synthesis of a Phortress Precursor:

Caption: Synthesis of a 5-fluoronitrobenzothiazole precursor.

Diazotization and Sandmeyer-Type Reactions
The amino group of 2-Bromo-5-fluoroaniline can be converted to a diazonium salt, which can

then be displaced by various nucleophiles in Sandmeyer-type reactions. This allows for the

introduction of a wide range of substituents, including halogens (Cl, I), cyano, and hydroxyl

groups.

Generalized Experimental Protocol for Sandmeyer Bromination (as an example):

2-Bromo-5-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to

0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low

temperature to form the diazonium salt. This solution is then added to a solution of copper(I)

bromide in HBr. The reaction is allowed to warm to room temperature or heated gently to

facilitate the displacement of the diazonium group with bromine. The product is then extracted

with an organic solvent, washed, dried, and purified.

Role in Drug Discovery: The CYP1A1 Signaling
Pathway
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The antitumor activity of Phortress, derived from 2-Bromo-5-fluoroaniline, is linked to its

interaction with the Aryl Hydrocarbon Receptor (AhR) and the subsequent induction of the

cytochrome P450 enzyme CYP1A1.

Caption: The CYP1A1 signaling pathway induced by Phortress.

Phortress, or its active metabolites, binds to the AhR complex in the cytoplasm, causing a

conformational change and dissociation of heat shock proteins. The activated AhR translocates

to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then

binds to xenobiotic response elements (XREs) on the DNA, leading to the transcription of the

CYP1A1 gene. The resulting CYP1A1 enzyme metabolizes Phortress into a reactive

electrophilic species that forms adducts with DNA, ultimately triggering apoptosis in cancer

cells.

General Experimental Workflow
The following diagram illustrates a general workflow for a typical cross-coupling reaction using

2-Bromo-5-fluoroaniline, from reaction setup to product isolation.
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Caption: General workflow for a cross-coupling reaction.
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Conclusion
2-Bromo-5-fluoroaniline is a highly valuable and versatile building block in organic synthesis.

Its trifunctional nature allows for a wide array of chemical transformations, providing access to

a diverse range of complex molecules. The applications of this compound in the synthesis of

pharmaceuticals, such as the antitumor agent Phortress, highlight its significance in drug

discovery and development. The experimental protocols and data presented in this guide are

intended to serve as a valuable resource for researchers and scientists, facilitating the effective

utilization of 2-Bromo-5-fluoroaniline in their synthetic endeavors. As the demand for novel

and complex organic molecules continues to grow, the importance of versatile building blocks

like 2-Bromo-5-fluoroaniline in modern organic synthesis is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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